[5-Chloro-2-[(3-fluorophenyl)methoxy]phenyl]methanol
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Overview
Description
[5-Chloro-2-[(3-fluorophenyl)methoxy]phenyl]methanol is an organic compound that belongs to the class of aromatic alcohols. It features a chlorinated phenyl ring and a fluorinated phenylmethoxy group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-[(3-fluorophenyl)methoxy]phenyl]methanol typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-[(3-fluorophenyl)methoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The aromatic rings can undergo reduction under specific conditions.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde.
Reduction: Formation of partially or fully hydrogenated aromatic rings.
Substitution: Formation of derivatives with different substituents replacing chlorine or fluorine.
Scientific Research Applications
[5-Chloro-2-[(3-fluorophenyl)methoxy]phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-Chloro-2-[(3-fluorophenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-fluorophenylboronic acid
- 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural
- (5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol .
Uniqueness
[5-Chloro-2-[(3-fluorophenyl)methoxy]phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the aromatic rings enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
[5-chloro-2-[(3-fluorophenyl)methoxy]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-7,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRUVDBNMSACTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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